molecular formula C14H18O2Se B14355273 Ethyl 4-(phenylselanyl)hex-2-enoate CAS No. 91890-79-8

Ethyl 4-(phenylselanyl)hex-2-enoate

Katalognummer: B14355273
CAS-Nummer: 91890-79-8
Molekulargewicht: 297.26 g/mol
InChI-Schlüssel: GCFIQJWXNNHYGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(phenylselanyl)hex-2-enoate is an organic compound that belongs to the class of selenoesters. This compound is characterized by the presence of a phenylselanyl group attached to a hex-2-enoate moiety. The incorporation of selenium into organic molecules often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(phenylselanyl)hex-2-enoate typically involves the reaction of ethyl hex-2-enoate with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate selenide, which is then oxidized to the desired selenoester. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(phenylselanyl)hex-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Selenoxides or selenones

    Reduction: Selenides

    Substitution: Corresponding substituted esters

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(phenylselanyl)hex-2-enoate has several scientific research applications, including:

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties imparted by selenium.

Wirkmechanismus

The mechanism of action of Ethyl 4-(phenylselanyl)hex-2-enoate involves the interaction of the phenylselanyl group with various molecular targets. Selenium-containing compounds are known to participate in redox reactions, which can modulate oxidative stress and influence cellular signaling pathways. The compound may also interact with specific enzymes and proteins, altering their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(phenylselanyl)hex-2-enoate can be compared with other selenoesters and selenium-containing compounds, such as:

  • Ethyl 2-(phenylselanyl)but-2-enoate
  • 4-oxo-3-(phenylselanyl)pent-2-enoate
  • 2-(phenylselanyl)but-2-enal

These compounds share similar structural features but differ in their specific functional groups and reactivity

Eigenschaften

CAS-Nummer

91890-79-8

Molekularformel

C14H18O2Se

Molekulargewicht

297.26 g/mol

IUPAC-Name

ethyl 4-phenylselanylhex-2-enoate

InChI

InChI=1S/C14H18O2Se/c1-3-12(10-11-14(15)16-4-2)17-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3

InChI-Schlüssel

GCFIQJWXNNHYGQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C=CC(=O)OCC)[Se]C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.